1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is a clear, colorless to pale yellow or pale brown liquid . It has a molecular weight of 182.06 and a linear formula of CH3C(CF3)2OH .

Synthesis Analysis

This compound can be used as a reactant to synthesize various other compounds. For instance, it can be used to synthesize ethyl zinc fluoroalkoxide complexes using diethyl zinc . It can also be used in the presence of hexane to synthesize vanadium-alkylidene complexes . Another synthesis it can be involved in is the creation of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylperchlorate using NaH and dichlorine heptoxide in carbon tetrachloride .Molecular Structure Analysis

The molecular structure of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is represented by the SMILES string CC(O)(C(F)(F)F)C(F)(F)F .Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is used in the preparation of volatile sodium yttrium and zirconium fluoroalkoxides . It is also used in the synthesis of precursors to per- and polyfluoroethers .Physical And Chemical Properties Analysis

This compound has a refractive index of 1.3 (lit.) at 20°C . It has a boiling point of 60-62°C (lit.) and a density of 1.484 g/mL at 25°C (lit.) .Safety And Hazards

Future Directions

As a solvent, 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol has potential uses in various chemical reactions . Its use in the preparation of volatile sodium yttrium and zirconium fluoroalkoxides, as well as in the synthesis of precursors to per- and polyfluoroethers, suggests potential future directions in these areas .

properties

IUPAC Name |

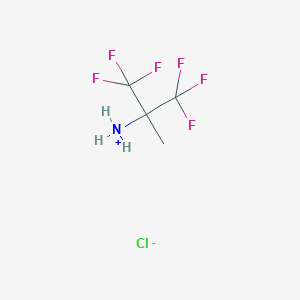

(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F6N.ClH/c1-2(11,3(5,6)7)4(8,9)10;/h11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNGEYQTJPGMEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(C(F)(F)F)[NH3+].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanamine Hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)